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Compound of Interest

Compound Name: 2-Phenyl-1,3-dioxolane

Cat. No.: B1584986

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Phenyl-1,3-dioxolane, a valuable heterocyclic compound frequently utilized as a protecting
group for benzaldehyde in organic synthesis and as a key structural motif in various
pharmacologically active molecules. The elucidation of its structure through modern
spectroscopic techniques is fundamental for its application in research and development. This
document presents key spectroscopic data in a structured format, details the experimental
protocols for data acquisition, and illustrates the analytical workflow.

Physicochemical Properties

Property Value

Molecular Formula CoH1002[1][2]

Molecular Weight 150.17 g/mol [1][3]

CAS Number 936-51-6[1]

IUPAC Name 2-phenyl-1,3-dioxolane[1]

Synonyms Benzaldehyde ethylene acetal[1][2][4]

Spectroscopic Data
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The structural confirmation of 2-Phenyl-1,3-dioxolane is achieved through a combination of
nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass
spectrometry (MS).

'H NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atom
environments in the molecule. The spectrum of 2-Phenyl-1,3-dioxolane is characterized by
signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of
the dioxolane ring.[5]

Chemical Shift (8) ppm Multiplicity Assighment
7.50-7.30 m Aromatic (CeH5s)
5.80 S CH (acetal)
4.15 - 3.95 m OCH2CH20

Note: Data is illustrative and may vary based on the solvent and instrument parameters used.

[5]

13C NMR Spectroscopy

Carbon-13 NMR spectroscopy is employed to determine the number of unique carbon
environments within the molecule.

Chemical Shift (8) ppm Assighment

137.9 C (quaternary, aromatic)
129.2 CH (aromatic)

128.5 CH (aromatic)

126.6 CH (aromatic)

103.9 CH (acetal, O-C-0)
65.3 CH2 (OCH)
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Source: Adapted from publicly available spectral data for 2-phenyl-1,3-dioxolane.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
The IR spectrum of 2-Phenyl-1,3-dioxolane will exhibit characteristic absorption bands
corresponding to C-H and C-O bonds.

Wavenumber (cm—?) Assignment

3050 - 3000 C-H stretching (aromatic)
2950 - 2850 C-H stretching (aliphatic)
1600, 1475 C=C stretching (aromatic ring)
1200 - 1000 C-O stretching (acetal)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and offering insights into its structure.

m/z Assignment

150 [M]* (Molecular ion)
149 [M-H]*

105 [CeHsCOJ*

77 [CeHs]*

Experimental Protocols
Synthesis of 2-Phenyl-1,3-dioxolane

A common and efficient method for the synthesis of 2-Phenyl-1,3-dioxolane is the acid-
catalyzed reaction of benzaldehyde with ethylene glycol.[3]

Materials:
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Benzaldehyde

Ethylene glycol

Toluene

p-Toluenesulfonic acid (catalytic amount)

Potassium carbonate (K2COs)
Procedure:

o A solution of benzaldehyde (1.0 mol), ethylene glycol (1.2 mol), and a catalytic amount of p-
toluenesulfonic acid in toluene (500 ml) is heated at reflux in a flask equipped with a Dean-
Stark trap.[3]

e The reaction is monitored by the collection of water in the Dean-Stark trap. The reaction is
considered complete when no more water is collected.

e The solution is then cooled to room temperature and treated with K2COs to neutralize the
acid catalyst.[3]

e The mixture is filtered, and the toluene is removed under reduced pressure.

e The crude product is purified by distillation to yield 2-Phenyl-1,3-dioxolane.[3]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
synthesized chemical compound like 2-Phenyl-1,3-dioxolane.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

NMR Spectroscopy
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is typically
used.[5]

Sample Preparation:

o Dissolve approximately 5-10 mg of the purified 2-Phenyl-1,3-dioxolane in about 0.6 mL of a
suitable deuterated solvent (e.g., CDCIs3).[5]

o Transfer the solution to a 5 mm NMR tube.[5]
Data Acquisition:

e 1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-
noise ratio. Typical parameters include a spectral width of 10-15 ppm and a relaxation delay
of 1-2 seconds.[5]

e 13C NMR: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 0-200
ppm) and a longer acquisition time with more scans are generally required compared to *H
NMR.[5]

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.

Sample Preparation: A thin film of the liquid sample is prepared between two salt plates (e.g.,
NaCl or KBr).

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400
cm~1). A background spectrum is first collected and then subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is
used for analysis.

Sample Preparation: The sample is typically dissolved in a volatile solvent and injected into the
instrument.
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Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a
function of their mass-to-charge ratio (m/z).[5] Electron ionization (El) is a common method for
generating ions.

Conclusion

The spectroscopic data presented in this guide, including *H NMR, 3C NMR, IR, and MS,
provide a robust and comprehensive characterization of 2-Phenyl-1,3-dioxolane. The detailed
experimental protocols offer a foundation for the synthesis and analysis of this compound,
which is of significant interest to researchers in organic synthesis and drug development. The
synergistic use of these spectroscopic techniques is crucial for the unambiguous structural
elucidation and purity assessment of 2-Phenyl-1,3-dioxolane and its derivatives.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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